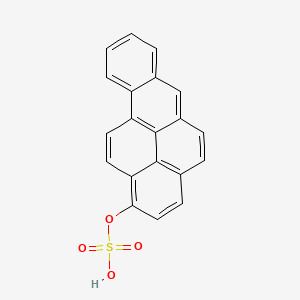

Benzo(a)pyrenyl-1-sulfate

Description

Benzo(a)pyrenyl-1-sulfate is a sulfated derivative of benzo(a)pyrene (B[a]P), a well-studied polycyclic aromatic hydrocarbon (PAH) classified as a Group 1 carcinogen by the IARC . B[a]P itself is a pale yellow crystalline solid (CAS 50-32-8; C₂₀H₁₂) with significant health hazards, including carcinogenicity and mutagenicity .

Properties

CAS No. |

64810-99-7 |

|---|---|

Molecular Formula |

C20H12O4S |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

benzo[a]pyren-1-yl hydrogen sulfate |

InChI |

InChI=1S/C20H12O4S/c21-25(22,23)24-18-10-7-12-5-6-14-11-13-3-1-2-4-15(13)16-8-9-17(18)19(12)20(14)16/h1-11H,(H,21,22,23) |

InChI Key |

HMRCUZKZSWJZCY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)OS(=O)(=O)O)C=C3 |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)OS(=O)(=O)O)C=C3 |

Synonyms |

BAP-1-S benzo(a)pyrenyl-1-sulfate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo(a)pyrene (B[a]P)

- Structure : Parent PAH without sulfation.

- CAS No: 50-32-8 .

- Properties: Highly lipophilic, leading to bioaccumulation. Its hazard rating includes a "Health" score of 4 (severe risk) due to carcinogenicity .

- Key Difference : Unlike Benzo(a)pyrenyl-1-sulfate, B[a]P lacks polar functional groups, resulting in lower water solubility and distinct metabolic pathways.

Methyl-Substituted PAHs (e.g., 1-Methylpyrene)

- Structure : 1-Methylpyrene (CAS 2381-21-7) features a methyl group (-CH₃) at the 1-position of pyrene .

- Properties: Methylation reduces reactivity compared to unsubstituted PAHs but increases hydrophobicity. No direct hazard data is provided in the evidence, but methyl-PAHs are generally less studied than B[a]P.

- Key Difference : The sulfate group in this compound introduces polarity, whereas methylation enhances lipid solubility.

Benzoate Esters (e.g., Methyl Benzoate, Phenyl Benzoate)

- Structures :

- Properties : Benzoate esters are typically used as flavoring agents or plasticizers. They exhibit moderate volatility and lower toxicity compared to PAHs.

- Key Difference : Sulfate esters (like this compound) are more polar and reactive than benzoate esters, which may influence their environmental persistence and metabolic detoxification pathways.

Comparative Data Table

Research Findings and Implications

- Metabolic Activation: B[a]P requires enzymatic activation (e.g., cytochrome P450) to exert carcinogenicity, while sulfated derivatives like this compound may represent detoxification products or intermediates in excretion pathways .

- Environmental Behavior : Compared to methylated PAHs or benzoate esters, this compound’s higher polarity likely reduces bioaccumulation but increases mobility in aquatic systems.

- Toxicity Profile : The sulfate group may mitigate direct DNA damage but could contribute to indirect oxidative stress, a hypothesis requiring validation through targeted studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.